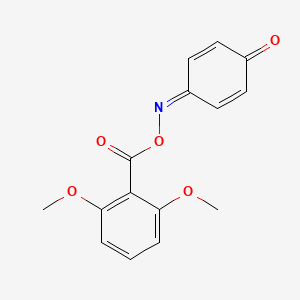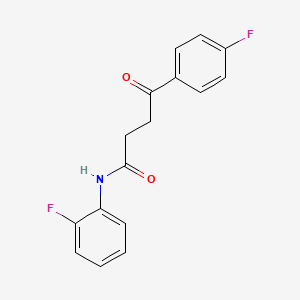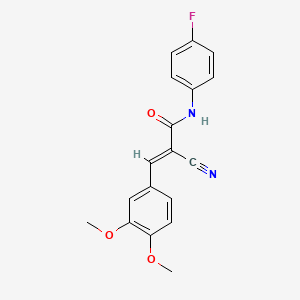
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone, also known as BIM-1, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BIM-1 is a small molecule inhibitor that targets the protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival.
作用機序
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone targets several protein kinases, including JAK2, FLT3, and BTK, which are involved in various cellular processes. By inhibiting these kinases, this compound can disrupt the signaling pathways that promote cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-tumor effect in preclinical studies. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to be well-tolerated in animal models, with no significant toxicity observed. However, more research is needed to determine the long-term effects of this compound on the body.
実験室実験の利点と制限
One of the advantages of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone is its specificity for protein kinases, which makes it a valuable tool for studying the role of these kinases in various cellular processes. This compound can also be used to study the mechanisms of action of other kinase inhibitors and to identify potential drug targets. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the research on (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone. One area of interest is the development of more potent and selective this compound analogs that can be used in cancer treatment. Another area of interest is the study of the role of this compound in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, the use of this compound in combination with other drugs or therapies is another potential area of research. Overall, this compound has significant potential for scientific research and has already shown promise in the field of cancer research.
合成法
The synthesis of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone involves the reaction of 2-fluorobenzaldehyde with 1-benzyl-1H-indole-3-carboxylic acid in the presence of a base and a coupling reagent. The reaction yields this compound, which is then purified using chromatography techniques. The synthesis of this compound is relatively simple and can be performed on a large scale, making it a viable option for scientific research.
科学的研究の応用
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone has been extensively studied for its potential applications in cancer research. The protein kinases targeted by this compound are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these kinases, this compound can induce cell death and reduce tumor growth. This compound has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
(1-benzylindol-3-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO/c23-20-12-6-4-11-18(20)22(25)19-15-24(14-16-8-2-1-3-9-16)21-13-7-5-10-17(19)21/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOUEMCFHLKHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)

![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)

![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)


![2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)
![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)

![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)
